Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-
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Overview
Description
4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzene ring substituted with a sulfonyl fluoride group, a benzamido group, and a chloronitrophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride to form 2-chloro-4-nitrophenoxy methyl benzene. This intermediate is then reacted with benzoyl chloride to introduce the benzamido group. Finally, the sulfonyl fluoride group is introduced using sulfonyl chloride under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzamido group can undergo oxidation to form corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonamide and other oxidized products.
Scientific Research Applications
4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and amine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine residues in the active site, thereby blocking the enzyme’s activity. The chloronitrophenoxy methyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride
- 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride
Uniqueness
The presence of the sulfonyl fluoride group makes it a potent enzyme inhibitor, while the benzamido and chloronitrophenoxy methyl groups enhance its binding affinity and specificity .
Properties
CAS No. |
30880-67-2 |
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Molecular Formula |
C20H14ClFN2O6S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H14ClFN2O6S/c21-18-11-16(24(26)27)7-10-19(18)30-12-13-1-3-14(4-2-13)20(25)23-15-5-8-17(9-6-15)31(22,28)29/h1-11H,12H2,(H,23,25) |
InChI Key |
AJNLOLXOECTPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
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